Cacospongienone B

Description

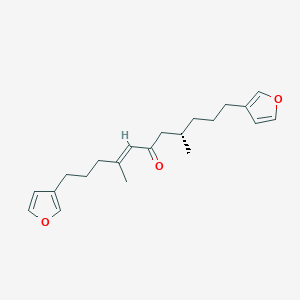

Structure

2D Structure

3D Structure

Properties

CAS No. |

102856-54-2 |

|---|---|

Molecular Formula |

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one |

InChI |

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1 |

InChI Key |

XUMKBYOWOKRNKJ-KJCUYJGMSA-N |

SMILES |

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |

Isomeric SMILES |

C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2 |

Canonical SMILES |

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2 |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity Research

Advanced Spectroscopic and Spectrometric Methodologies for Structural Characterization

The precise structure of Cacospongienone B is determined using a combination of advanced analytical techniques.

NMR spectroscopy is a fundamental tool for elucidating the structure of natural products. Various NMR experiments are employed to assign proton and carbon signals and determine connectivity within the molecule. These include 1D NMR experiments such as ¹H and ¹³C NMR, which provide information on the types of protons and carbons present and their chemical environments. researchgate.net 2D NMR techniques like Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) are crucial for establishing proton-proton and proton-carbon connectivities, allowing researchers to build the carbon skeleton and identify functional groups. nih.govresearchgate.net Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide spatial proximity information between protons, which helps in determining the relative stereochemistry of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS) is used to determine the accurate mass of the molecule, which allows for the precise determination of its elemental composition and thus its molecular formula. mdpi.comresearchgate.net This information is critical for confirming the proposed structure derived from NMR data. HRMS techniques, such as HR-FAB-MS, have been applied in the characterization of this compound and related compounds. nih.govresearchgate.net

While the provided search results primarily highlight NMR and HRMS for structural elucidation, techniques like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Induced Circular Dichroism (ICD) are typically used in natural product chemistry to determine the absolute configuration of chiral centers within a molecule. Although specific application of VCD, ECD, or ICD specifically to this compound is not detailed in the provided snippets, these methods are standard practice for assigning the absolute stereochemistry of complex natural products with chiral centers after the planar structure has been established by NMR and MS.

Table 1: Primary Biological Sources of this compound

| Sponge Genus | Species (if specified) | Geographical Location (if specified) |

| Cacospongia | scalaris | Cote d'Azur |

| Scalarispongia | sp. | Coast of Dokdo, Republic of Korea |

Table 2: Spectroscopic and Spectrometric Methods Used in Structural Elucidation

| Method | Purpose |

| ¹H NMR | Proton environment and count |

| ¹³C NMR | Carbon environment and count |

| COSY | Proton-proton connectivity |

| HMBC | Long-range proton-carbon connectivity |

| HSQC | One-bond proton-carbon connectivity |

| NOESY | Spatial proximity of protons |

| HRMS (e.g., HR-FAB-MS) | Precise molecular formula determination |

| VCD, ECD, ICD (General Application) | Absolute configuration assignment |

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis (if applicable)

While spectroscopic methods like NMR are fundamental for structural elucidation, X-ray crystallography provides definitive three-dimensional structural information at the atomic level, including bond lengths, angles, and the spatial arrangement of atoms in a crystal lattice. wikipedia.org This technique is particularly valuable for confirming structures determined by other means and for resolving ambiguities, especially concerning stereochemistry. wikipedia.orgresearchgate.net X-ray diffraction patterns, generated when a crystal is exposed to X-rays, are unique to each crystalline compound and are used to produce a 3D electron density map from which atomic positions are determined. wikipedia.orgaps.org

Based on the available search results, there is no explicit mention of X-ray crystallography being specifically applied to determine the structure of this compound itself. Structural elucidation of this compound and related compounds from Cacospongia species has primarily been reported using spectroscopic methods like NMR and mass spectrometry. nih.govresearchgate.netmdpi.com However, X-ray crystallography is a standard technique in natural product chemistry for obtaining unambiguous structural and stereochemical assignments when suitable crystals can be obtained. wikipedia.orgrutgers.edu Its application to related or co-isolated compounds from marine sponges is common in chemodiversity studies to confirm structures and absolute configurations.

Chirality and Stereoisomeric Investigations of this compound and Related Analogs

Chirality is a crucial aspect of the structural characterization of natural products, as stereoisomers can exhibit different biological activities. units.itfiu.edulibretexts.org Molecules with one or more stereogenic centers can exist as enantiomers or diastereomers. units.itfiu.eduyoutube.com Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images. units.itfiu.edulibretexts.org

Investigations into the chirality and stereoisomerism of this compound and related analogs are important for a complete understanding of their chemical nature. While specific details regarding the stereochemical assignments (e.g., R/S configurations) for all stereocenters in this compound are not explicitly detailed in the provided search snippets, studies on related terpenoids from Cacospongia species highlight the use of techniques for determining absolute configurations. nih.govmdpi.comsdu.edu.cn

For instance, research on other terpenoids isolated from Cacospongia sp. has involved the separation of enantiomers using chiral HPLC and the determination of absolute configurations using methods such as optical rotation comparison, experimental and calculated electronic circular dichroism (ECD), and Mo2(OAc)4 induced circular dichroism (ICD). nih.govmdpi.comsdu.edu.cn These methods are standard approaches in natural product chemistry for assigning the stereochemistry of chiral molecules. sdu.edu.cn The presence of multiple stereogenic centers in terpenoid structures, including C21 difuran terpenoids like this compound, suggests the potential for various stereoisomers, and their investigation is an integral part of chemodiversity research in marine sponges. units.itfiu.eduyoutube.com

Biosynthetic Pathway and Precursor Investigations

Hypothesized Biosynthetic Origin from Isoprenoid Units (e.g., Geranylgeranyl Pyrophosphate)

Terpenoids, including sesterterpenoids and related compounds like Cacospongienone B, are biosynthesized from fundamental five-carbon (C5) isoprene (B109036) units: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These units are assembled enzymatically to form prenyl pyrophosphate precursors of varying lengths. Sesterterpenoids (C25) are typically derived from geranylgeranyl pyrophosphate (GGPP), a C20 precursor, followed by the addition of an extra C5 unit, or more commonly, from the direct condensation of five C5 units to form geranylfarnesyl pyrophosphate (GFPP), the C25 precursor.

Given that this compound possesses a C21 skeleton, its biosynthesis is hypothesized to originate from the isoprenoid pathway. While C25 GFPP is the standard precursor for sesterterpenoids, the C21 structure of this compound suggests a potential deviation. It could arise from a modified sesterterpenoid pathway involving the loss of four carbon atoms, or potentially from the condensation of isoprenoid units leading to a C20 or C21 intermediate that undergoes subsequent modifications and cyclizations. The precise prenyl pyrophosphate precursor (e.g., GGPP or a related C20/C21 species) that directly gives rise to the this compound skeleton requires specific biosynthetic studies for confirmation.

Proposed Key Enzymatic Cascade Reactions in the Formation of the C21 Difuran Skeleton

The formation of the characteristic C21 difuran skeleton of this compound involves a series of enzymatic reactions, likely including cyclization and furan (B31954) ring formation. While detailed enzymatic studies specifically on this compound biosynthesis are limited in the provided literature, general principles of terpenoid biosynthesis and furan ring formation in natural products offer insights.

Comparative Biosynthetic Analysis with Other Marine Sesterterpenoids and Manoalide-Type Compounds

This compound is often found alongside C25 manoalide-type sesterterpenoids in marine sponges of the genus Cacospongia. Manoalide is a well-known C25 sesterterpenoid characterized by a γ-hydroxybutenolide and a dihydropyran ring. The co-occurrence of C21 difuran terpenoids like this compound and C25 manoalide-type sesterterpenoids suggests a possible shared segment of their biosynthetic pathways, at least in the initial steps of isoprenoid chain elongation from IPP and DMAPP.

Comparative biosynthetic analysis could reveal whether this compound is a direct degradation product of a C25 sesterterpenoid precursor, or if its biosynthesis diverges at an earlier stage, perhaps involving a specific chain termination or rearrangement mechanism after the formation of a C20 or C21 intermediate. Studies on the biosynthesis of other marine sesterterpenoids have highlighted the diversity of cyclization patterns and post-cyclization modifications catalyzed by various enzymes. Comparing the enzymatic machinery and intermediates involved in the biosynthesis of this compound and manoalide-type compounds from the same organism could provide valuable insights into the origins of their structural differences.

Isotopic Labeling Studies for Elucidating Biosynthetic Intermediates

Isotopic labeling studies are a powerful tool for elucidating the sequence of intermediates and the fate of specific carbon atoms during biosynthesis. By feeding isotopically labeled precursors, such as [13C]-labeled acetate, mevalonate, or IPP/DMAPP, to the producing organism and analyzing the labeling pattern in the isolated natural product (this compound in this case) using techniques like NMR and mass spectrometry, researchers can map the assembly of the carbon skeleton.

While specific isotopic labeling studies for this compound were not detailed in the provided search results, this methodology would be crucial for unequivocally determining its biosynthetic pathway. Such studies could confirm the incorporation of isoprenoid units, identify key intermediates formed during cyclization and furan ring formation, and provide evidence for any proposed rearrangements or degradation steps leading to the C21 skeleton. The absence of specific reports suggests this is an area ripe for future research.

Chemical Synthesis Strategies and Analog Design

Total Synthesis Approaches for Cacospongienone B and its Stereoisomers

The total synthesis of this compound has been a subject of significant research, aiming to construct its unique sesterterpenoid framework with precise stereochemical control. These efforts have led to the development of elegant and efficient synthetic strategies. The first total synthesis of this compound was accomplished by Cheung and Snapper, which also provided access to several analogues. researchgate.net

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. ias.ac.insemanticscholar.org This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of reliable chemical reactions. ias.ac.insemanticscholar.org

In the synthesis of complex molecules like this compound, a convergent approach is often favored. nih.gov This strategy involves synthesizing key fragments of the molecule independently before coupling them together in the later stages of the synthesis. For this compound, a logical retrosynthetic approach involves disconnecting the molecule into two main fragments: a decalin portion and a side chain containing a dihydropyran ring. researchgate.netnih.gov Further disconnection of these fragments leads to simpler, more readily available starting materials. For instance, the decalin portion can be traced back to commercially available compounds like 2-methyl-1,3-cyclohexanedione. researchgate.net This strategic planning is crucial for designing an efficient and successful total synthesis. researchgate.net

A pivotal step in the synthesis of this compound is the coupling of the major molecular fragments. The strategy developed by Cheung and Snapper utilized a Michael addition of an enolate to an enone to connect the two main regions of the natural product. researchgate.net Such fragment coupling reactions are valuable transformations in synthetic design for creating complex carbon-carbon bonds. nih.gov

This compound possesses multiple stereocenters, and the precise control of its stereochemistry is fundamental to its biological activity. researchgate.net Synthetic strategies must therefore incorporate methods to achieve high levels of stereochemical control. This can be accomplished through various techniques, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

In the synthesis of this compound and its analogues, studies have highlighted that the stereochemistry of the compounds plays a crucial role in their bioactivity, such as the inhibition of phospholipase A2. researchgate.net Achieving diastereoselectivity in key bond-forming reactions, such as the fragment coupling and cyclization steps, is a primary focus. The development of stereodivergent methods can also be valuable, allowing for the selective synthesis of different stereoisomers, which is crucial for building structure-activity relationship profiles. nih.gov The ability to generate highly enantioenriched products is a hallmark of a successful total synthesis of a complex chiral molecule. nih.gov

Cascade reactions, also known as domino or tandem reactions, are processes involving two or more sequential transformations in a single synthetic operation without isolating intermediates. 20.210.105nih.govnih.gov These reactions are highly efficient as they reduce the number of separate purification steps, save time and resources, and minimize waste, aligning with the principles of green chemistry. 20.210.105researchgate.net

Semisynthesis and Chemoenzymatic Synthesis of this compound Derivatives

Semisynthesis involves the use of a naturally occurring compound as a starting material to create derivatives. This approach can be advantageous when the natural product is readily available and provides a complex, stereochemically rich scaffold for modification.

Chemoenzymatic synthesis combines chemical and enzymatic transformations, leveraging the high selectivity and mild reaction conditions of biocatalysts. researchgate.net Enzymes like type III polyketide synthases (PKSs), for example, can catalyze complex condensation and cyclization reactions from coenzyme A (CoA) thioester substrates to produce diverse polyketide products. nih.gov While specific chemoenzymatic routes to this compound have not been extensively reported, this strategy holds potential. For instance, enzymes could be used to create key chiral building blocks or to perform selective modifications on the natural product scaffold or a synthetic intermediate. nih.gov

Design and Preparation of Structurally Modified Analogs for Biological Profiling

A key motivation for the total synthesis of natural products is the ability to prepare structurally modified analogs that are inaccessible from the natural source. The synthesis of this compound analogues has been instrumental in understanding the structural features required for its biological activity.

The synthetic approach developed by Cheung and Snapper enabled access to several this compound analogues. researchgate.net By modifying different parts of the molecule—such as the decalin core, the dihydropyran ring, or the γ-hydroxybutenolide moiety—researchers can systematically probe the molecule's interaction with its biological targets, like phospholipase A2. nih.gov For example, the synthesis of both the natural (+)-enantiomer and the unnatural (-)-enantiomer, along with other structural variants, has demonstrated that the biological interactions can be highly enantiospecific. nih.gov This systematic modification and subsequent biological testing are crucial for identifying the pharmacophore and potentially developing more potent or selective therapeutic agents.

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Anti-inflammatory Activity Research

Cacospongienone B has demonstrated anti-inflammatory properties in various experimental models. nih.govnih.gov Its mechanism of action in this regard appears to involve the modulation of key enzymes and signaling pathways involved in the inflammatory response. nih.gov

Inhibition of Phospholipase A2 (PLA2) Enzyme Activity and Kinetic Analysis

This compound has been identified as an inhibitor of phospholipase A2 (PLA2). nih.govnih.gov PLA2 enzymes play a crucial role in the inflammatory cascade by hydrolyzing phospholipids (B1166683) to release arachidonic acid, which is a precursor for pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. frontiersin.orgwikipedia.org Studies have shown that this compound exhibits selectivity for secretory PLA2 (sPLA2) over cytosolic PLA2 (cPLA2). nih.gov Its potency against human synovial PLA2 (group II) has been noted as similar to that of manoalide, another known sesterterpene sPLA2 inhibitor. nih.gov

Kinetic analysis of PLA2 activity often involves studying the enzyme's action on aggregated phospholipid substrates, such as mixed micelles. escholarship.orgnih.gov This approach allows for the quantitative separation of the enzyme's association with the lipid-water interface and its binding to the substrate within the interface. nih.gov While specific detailed kinetic analyses of this compound's interaction with PLA2 were not extensively detailed in the provided search results beyond its classification as an inhibitor, the general principles of PLA2 kinetics on aggregated substrates are well-established. escholarship.orgnih.gov

Enantiospecificity of Enzyme-Inhibitor Interactions

The enantiospecificity of enzyme-inhibitor interactions refers to the differential binding and inhibitory effects of stereoisomers (enantiomers) of a compound on an enzyme. Research into conformationally restricted analogues of (+)-cacospongionolide (a related compound) has suggested that the structural geometry influences the inhibition of secretory phospholipase A2 (sPLA2). nih.gov Specifically, replacing a flexible aliphatic region with an E-olefin linker led to enhanced activity compared to the natural product, while a Z-olefin or alkyne linker resulted in reduced activity. nih.gov This indicates that the preferred binding conformation for sPLA2 inhibition is similar to the geometry of the E-olefin analogue, suggesting a degree of enantiospecificity or at least a strong dependence on the inhibitor's three-dimensional structure for effective binding and inhibition. nih.gov

Modulation of Pro-inflammatory Mediators and Signaling Pathways

Beyond direct enzyme inhibition, this compound has been shown to modulate the production of various pro-inflammatory mediators and influence associated signaling pathways. In mouse peritoneal macrophages, this compound downregulated the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This led to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both key mediators of inflammation. nih.govresearchgate.net The compound also reduced the expression and levels of tumor necrosis factor-alpha (TNF-α), a major cytokine involved in chronic inflammatory conditions. nih.goveuropeanreview.org

Furthermore, this compound inhibited the activation of nuclear factor-kappa B (NF-κB). nih.gov NF-κB is a transcription factor that plays a critical role in regulating the expression of genes encoding pro-inflammatory enzymes and cytokines, including iNOS, COX-2, and TNF-α. nih.govfrontiersin.orgeuropeanreview.org this compound was found to inhibit NF-κB-DNA binding activity and its nuclear translocation. nih.gov Treatment with the compound also impaired the phosphorylation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm, and enhanced IκB-α expression. nih.gov These findings suggest that the anti-inflammatory effects of this compound are, at least in part, mediated through the inhibition of the NF-κB signaling pathway. nih.gov

The modulation of TNF-α and PGE2 production by this compound has also been observed in human monocytes stimulated with zymosan, where it reduced the levels of these mediators in a concentration-dependent manner. nih.gov

Here is a summary of the effects of this compound on pro-inflammatory mediators and signaling pathways:

| Mediator/Pathway | Effect of this compound | Reference |

| iNOS Expression | Downregulated | nih.gov |

| COX-2 Expression | Downregulated | nih.gov |

| NO Production | Decreased | nih.gov |

| PGE2 Production | Decreased | nih.gov |

| TNF-α Expression & Levels | Reduced | nih.gov |

| NF-κB Activation | Inhibited | nih.gov |

| NF-κB-DNA Binding | Inhibited | nih.gov |

| NF-κB Nuclear Translocation | Inhibited | nih.gov |

| IκB-α Phosphorylation | Impaired | nih.gov |

| IκB-α Expression | Enhanced | nih.gov |

Antimicrobial Activity Profile

This compound, along with other terpenoids, has been investigated for its antimicrobial properties. koreascience.krresearchgate.net

Assessment of Antibacterial Efficacy Against Bacterial Strains (Gram-Positive and Gram-Negative)

Research indicates that this compound possesses antibacterial activity, particularly against Gram-positive bacteria. koreascience.kr Studies have shown inhibitory effects against Bacillus subtilis and Staphylococcus aureus, which are Gram-positive bacterial species. koreascience.krresearchgate.net Gram-positive bacteria are characterized by a thick peptidoglycan layer in their cell wall. researchgate.netnih.govwikipedia.orgmedicalnewstoday.com

While some natural products and plant extracts demonstrate activity against both Gram-positive and Gram-negative bacteria, the provided information specifically highlights the efficacy of this compound against Gram-positive strains. nih.govacademicjournals.org Gram-negative bacteria have a more complex cell envelope, including a thin peptidoglycan layer and an outer membrane containing lipopolysaccharide (LPS), which can affect the penetration of antimicrobial agents. researchgate.netwikipedia.orgwikipedia.orgveteriankey.comnih.gov

Here is a summary of the reported antibacterial activity:

| Bacterial Type | Specific Strains Tested (Examples) | Reported Efficacy | Reference |

| Gram-Positive | Bacillus subtilis | Inhibitory | koreascience.krresearchgate.net |

| Staphylococcus aureus | Inhibitory | koreascience.krresearchgate.net | |

| Gram-Negative | Pseudomonas aeruginosa | No inhibition reported | koreascience.krresearchgate.net |

| Escherichia coli | No inhibition reported | researchgate.net |

Cellular Activity and Cytotoxicity Mechanistic Studies

Investigations into the biological properties of scalarane sesterterpenoids from Scalarispongia species, including compounds structurally related to this compound, have demonstrated significant cellular activity, particularly in preclinical cell models.

Assessment of Cell Growth Inhibition and Viability in Preclinical Cell Models (excluding human clinical trial data)

Scalarane sesterterpenoids isolated from Scalarispongia sp., including natural products and an artifact formed during isolation, have shown moderate to high cytotoxicity against six human cancer cell lines in preclinical studies nih.gov. For instance, compound 3, which was isolated for the first time from a natural source in one study and previously reported as a synthetic derivative of furoscalarol, exhibited cytotoxicity nih.gov. Another related compound, a 16-α-acetoxy derivative of furoscalarol, was reported to inhibit the growth of cancer cell lines such as P388, A549, HT-29, and MEL-28 with notable GI50 values. Its C-16 epimer, the 16-β-acetoxy derivative, showed lower cytotoxicity against the same cell lines.

While specific GI50 values for this compound were not explicitly detailed in the provided snippets, the reported activity of related scalarane sesterterpenoids from the same source against various cancer cell lines indicates the cytotoxic potential within this compound class.

Investigation of Induced Cellular Pathways (e.g., Apoptosis, Necrosis)

Studies on the mechanism of action of cytotoxic scalarane sesterterpenoids have revealed that these compounds can induce apoptotic cell death in cancer cell lines nih.gov. This suggests that apoptosis is a key cellular pathway targeted by these marine natural products, contributing to their observed cytotoxicity nih.gov.

Analysis of Subcellular Target Engagement (e.g., Mitochondrial Dysfunction, Endoplasmic Reticulum Stress)

Further mechanistic investigations into the apoptotic effects induced by scalarane sesterterpenoids have pointed towards the involvement of subcellular organelle dysfunction. These compounds have been shown to induce apoptotic cell death through mechanisms involving mitochondrial dysfunction and endoplasmic reticulum stress nih.gov. These findings highlight the impact of scalarane sesterterpenoids on critical cellular processes and organelles essential for cell survival nih.gov.

Identification of Specific Molecular Targets (e.g., Topoisomerase II, Hsp90 inhibition)

Research has also focused on identifying the specific molecular targets through which scalarane sesterterpenoids exert their cytotoxic effects. Studies have confirmed the potential of scalarane compounds to act as dual inhibitors of topoisomerase II and Hsp90 nih.gov. Topoisomerase II and Hsp90 are considered important molecular targets in the development of anticancer drugs, suggesting a potential mechanism for the observed cytotoxicity of these marine natural products nih.gov.

Antifeedant Activity and Ecological Defense Mechanisms

Beyond their cytotoxic properties, scalarane sesterterpenoids, including those found in Cacospongia and Scalarispongia species, are known to exhibit antifeedant activities nih.gov. These compounds are suggested to serve as defense molecules within the sponge holobiont, deterring potential predators and contributing to the ecological survival of the sponge. The presence of these bioactive metabolites in marine sponges underscores their role in chemical defense mechanisms in the marine environment.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Design and Synthesis of Cacospongienone B Analogs for SAR Elucidation

Systematic design and synthesis of analogs involve creating a series of compounds structurally related to this compound but with specific modifications. This process is crucial for probing the impact of different parts of the molecule on its biological activity. By synthesizing analogs with variations in functional groups, stereochemistry, or the furan (B31954) rings, researchers can gather data to understand which structural elements are essential for activity. nih.govnih.gov This often involves targeted chemical synthesis to introduce specific changes at defined positions within the this compound scaffold.

Identification of Key Pharmacophoric Features Essential for Biological Activities

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. nih.gov Identifying these features for this compound involves analyzing the structural characteristics common to active compounds and correlating them with observed biological effects. nih.govcolumbiaiop.ac.in These features can include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and ionizable groups. nih.govmdpi.comresearchgate.net Mapping these features helps to define a 3D arrangement that is recognized by the biological target. mdpi.com

Influence of Stereochemistry, Substituent Effects, and Conformational Flexibility on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence biological activity. nih.govuou.ac.innih.gov Different stereoisomers of a compound can interact differently with biological targets, leading to variations in potency or even different pharmacological profiles. nih.govnih.gov For chiral molecules like this compound, the absolute configuration at stereocenters can be critical for its activity. vulcanchem.com

Substituent effects refer to how the presence and nature of chemical groups attached to a core structure influence its properties and reactivity. libretexts.orglibretexts.org Electron-donating or electron-withdrawing capabilities of substituents, as well as their size and shape, can impact the electronic distribution and steric interactions of the molecule, thereby affecting its binding to a target and its biological activity. libretexts.orglibretexts.orglasalle.edu

Conformational flexibility describes the ability of a molecule to adopt different three-dimensional shapes. uoregon.eduelifesciences.org The preferred conformation or the ensemble of accessible conformations can be crucial for a molecule to fit into the binding site of a biological target and exert its effect. uoregon.edumhmedical.comnih.gov Changes in flexibility, potentially induced by substituents or environmental factors, can alter the molecule's ability to interact effectively with its target. uoregon.edunih.gov

Computational Chemistry Approaches in SAR/QSAR Development

Computational chemistry plays a vital role in modern SAR/QSAR studies, providing tools to model molecular behavior and interactions. servireach.comresearchgate.netchimia.ch These methods complement experimental studies and can help rationalize observed activities and predict the properties of new compounds. servireach.comresearchgate.netchimia.ch

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (pose) of a ligand when bound to a biological target, such as a protein. slideshare.netdovepress.com It estimates the binding affinity between the molecule and the target, providing insights into the nature of their interactions. slideshare.netdovepress.com

Molecular dynamics simulations go beyond static docking by simulating the time-dependent behavior of a molecular system. nih.govnih.govmdpi.com These simulations can explore the conformational changes of both the ligand and the target, providing a more realistic picture of their dynamic interactions and binding process. nih.govnih.govbiorxiv.org MD simulations can reveal cryptic binding sites and help understand the influence of flexibility on binding. nih.govbiorxiv.org

Development of Predictive Models for Biological Potency

QSAR models are mathematical models that relate a set of molecular descriptors (numerical representations of chemical structure and properties) to biological activity. longdom.orgservireach.comresearchgate.net By building models based on a training set of compounds with known structures and activities, researchers can develop predictive tools to estimate the potency of new, untested molecules. longdom.orgnih.govresearchgate.net These models can range from simple linear regressions to more complex machine learning approaches. researchgate.net Predictive QSAR models are valuable for prioritizing compounds for synthesis and experimental testing. columbiaiop.ac.innih.gov

Pharmacophore Modeling and De Novo Design Principles

Pharmacophore modeling, as discussed earlier, identifies the essential features and their spatial arrangement required for biological activity. nih.govcolumbiaiop.ac.inslideshare.net These models can be used as queries to screen large databases of chemical compounds to find potential new leads with similar pharmacophoric features (virtual screening). columbiaiop.ac.inslideshare.netnih.gov

De novo design is a computational approach that aims to design novel molecular structures from scratch, based on the information derived from the target binding site or a pharmacophore model. columbiaiop.ac.in These methods use computational algorithms to assemble fragments or build molecules that are predicted to bind effectively to the target or match the desired pharmacophoric features. columbiaiop.ac.in This allows for the generation of entirely new chemical entities with potentially improved properties.

Ecological Role and Chemo Taxonomic Significance

Cacospongienone B as a Chemical Defense Metabolite in Marine Sponges Against Predators and Pathogens

Sessile marine invertebrates, including sponges, often lack behavioral escape mechanisms and instead rely on morphological or chemical defenses to protect themselves from threats such as predation, microbial infections, biofouling, and competition for space. marinebio.orgplos.orgcarsten-thoms.netsicb.org The production of bioactive compounds, such as this compound, is a key component of these chemical defense strategies. marinebio.orgcarsten-thoms.netsicb.orgfrontiersin.org

Sponges produce a wide range of bioactive compounds, including toxins and secondary metabolites, that deter predators and inhibit the growth of competing organisms. marinebio.org Chemical defenses provide sponges with a means of protection against predation and competition, contributing to their ecological success. marinebio.org Studies have shown that chemically defended sponge species are often avoided by fish predators. uncw.edu

Beyond deterring larger predators, sponge-derived compounds also exhibit antimicrobial properties, contributing to defense against microbial colonization and infection. frontiersin.org Wounding, for instance, can trigger activated defense mechanisms in sponges, including enhanced antimicrobial activity, which helps protect against pathogens that could invade damaged tissue. plos.org Some sponge species have demonstrated induced antimicrobial defense in response to simulated predation. plos.org

Influence of Environmental Factors (e.g., symbiosis, nutrient availability) on Metabolite Production

The production of bioactive compounds in sponges is a complex process influenced by a variety of factors, including environmental cues, nutrient availability, and genetic factors. frontiersin.org Environmental factors such as temperature, salinity, nutrient availability, light penetration, and water currents can vary across different geographic locations, leading to variations in metabolite production. frontiersin.org Depth can also influence the production of bioactive compounds due to differences in environmental conditions like light availability, temperature, pressure, and nutrient availability. frontiersin.org

Nutrient availability is a known factor affecting the production of bioactive compounds by sponges. frontiersin.org For instance, in freshwater sponges, the concentration of silicon in the water is an important factor related to the production of spicules, which are structural elements, highlighting the link between nutrient availability and the production of sponge components. researchgate.netscielo.br While this example pertains to structural elements rather than secondary metabolites like this compound, it illustrates the principle that nutrient availability in the environment can impact sponge biosynthesis.

Changes in environmental factors may alter microbial populations within the sponge, and this can subsequently affect metabolite biosynthesis. wikipedia.org Localized differences in light intensity and bio-fouling are physical and biological factors that have been found to significantly affect metabolite biosynthesis in sponges. wikipedia.org

Future Research Directions and Translational Potential

Development of Advanced Analytical Methodologies for Trace Analysis and In Situ Monitoring

The accurate and sensitive detection of Cacospongienone B is crucial for various research and potential application areas. Future efforts should focus on developing advanced analytical methodologies capable of trace analysis. This involves enhancing the sensitivity and selectivity of techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS). The goal is to enable the detection and quantification of this compound even at very low concentrations in complex matrices, such as biological samples or environmental water. Furthermore, the development of in situ monitoring techniques would be highly beneficial. This could involve the creation of biosensors or other portable analytical devices that allow for real-time or near-real-time detection of this compound in its natural environment (e.g., marine sponges or mariculture systems) without the need for extensive sample preparation. Such advancements would facilitate ecological studies, optimize collection or cultivation strategies, and support quality control in potential production efforts.

Exploration of Sustainable Bioproduction Strategies (e.g., Mariculture, Cell Culture, Fermentation)

The primary source of this compound is marine sponges, which can be challenging to harvest sustainably on a large scale. Exploring sustainable bioproduction strategies is a critical future research direction. Mariculture, the cultivation of marine organisms, presents one potential avenue for cultivating the specific sponge species that produce this compound under controlled conditions. This could help ensure a consistent and renewable supply while minimizing the environmental impact on wild populations. Another promising approach is the development of cell culture techniques for the sponge cells responsible for producing the compound. If successful, this could allow for the production of this compound in a contained laboratory setting. Furthermore, research into identifying the biosynthetic pathway of this compound could open doors to fermentation-based production. By identifying the genes and enzymes involved, it might be possible to engineer microorganisms (e.g., bacteria or yeast) to produce this compound through fermentation, offering a potentially scalable and cost-effective production method.

Application of Synthetic Biology and Metabolic Engineering for Enhanced Production or Novel Analog Creation

Building upon the potential for bioproduction, synthetic biology and metabolic engineering offer powerful tools to enhance the yield of this compound or create novel analogs with potentially improved properties. Synthetic biology can be applied to design and construct artificial biological systems or redesign existing ones for the efficient production of the compound. frontiersin.orgnih.govmdpi.comfrontiersin.org Metabolic engineering involves optimizing cellular processes and metabolic pathways within an organism to increase the production of a desired substance. frontiersin.orgnih.govmdpi.comfrontiersin.orgopenaccessjournals.com By understanding the biosynthetic pathway of this compound, researchers can use metabolic engineering techniques to manipulate the host organism's metabolism, diverting resources towards compound synthesis and increasing yields. This could involve overexpressing key enzymes, blocking competing pathways, or introducing genes from other organisms. frontiersin.orgmdpi.comopenaccessjournals.com Additionally, synthetic biology approaches could be used to create novel enzymes or pathways that lead to the production of this compound analogs with altered structures, potentially leading to compounds with enhanced bioactivity, stability, or other desirable characteristics. mdpi.comopenaccessjournals.com

Integration of Multi-Omics Data for Comprehensive Understanding of Biosynthesis and Biological Function

A comprehensive understanding of how this compound is produced by marine sponges and how it exerts its biological effects requires the integration of multi-omics data. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies. mdpi.commaxapress.comnih.govfrontiersin.orgresearchgate.net Genomics can provide insights into the genes present in the sponge genome that are potentially involved in the biosynthesis of this compound. Transcriptomics can reveal which of these genes are actively being transcribed into RNA under different conditions, indicating their involvement in the biosynthetic process. mdpi.commaxapress.comnih.gov Proteomics can identify the proteins (enzymes) that are being produced, providing further evidence for the active biosynthetic machinery. Metabolomics can profile the various metabolites present in the sponge, helping to identify intermediates in the biosynthetic pathway and potentially revealing other related compounds. mdpi.commaxapress.comnih.gov Integrating these diverse datasets through bioinformatics and systems biology approaches can provide a holistic view of the biosynthetic pathway, its regulation, and the biological role of this compound within the sponge. mdpi.comfrontiersin.orgresearchgate.net This integrated understanding is crucial for developing effective bioproduction strategies and uncovering the compound's full biological potential.

Exploration of Novel Therapeutic Applications Beyond Current Findings

While existing research may have identified certain biological activities of this compound (which are excluded from this article's scope), future research should actively explore novel therapeutic applications. This involves screening the compound against a wider range of biological targets and disease models. Potential areas of investigation could include, but are not limited to, antimicrobial activity against various pathogens, anti-inflammatory effects, neuroprotective properties, or activity against other diseases beyond those previously studied. High-throughput screening methods can be employed to efficiently test the compound's activity against large panels of biological targets or cell lines. Furthermore, studies exploring the mechanism of action of this compound in any observed biological activity are essential for understanding its therapeutic potential and guiding further development.

Computational Drug Design and Virtual Screening Based on this compound Scaffold

The chemical structure (scaffold) of this compound can serve as a basis for computational drug design and virtual screening efforts. cresset-group.comuib.nompg.defiveable.meresearchgate.net Computational methods can be used to predict how this compound or its potential analogs might interact with specific biological targets, such as proteins or enzymes, that are implicated in diseases. uib.nofiveable.me Virtual screening involves computationally evaluating large libraries of chemical compounds to identify those likely to bind to a target molecule. cresset-group.comuib.nompg.defiveable.meresearchgate.net By using the this compound scaffold as a starting point, researchers can computationally design and screen libraries of structurally related compounds (analogs) to identify those with potentially improved binding affinity, selectivity, or other desirable pharmacological properties. cresset-group.comfiveable.meresearchgate.net Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed in this process. mpg.defiveable.me This in silico approach can significantly accelerate the discovery of potential drug candidates by prioritizing compounds for experimental testing, reducing the time and cost associated with traditional drug discovery methods. fiveable.meresearchgate.net

Q & A

Q. Tables

| Key Parameter | Recommendation | Reference |

|---|---|---|

| Purity Threshold (HPLC) | ≥95% for biological assays | |

| IC50 Reporting Standard | Triplicate runs with SEM | |

| Metadata for Sponge Sourcing | GPS coordinates, species voucher ID |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.